p-Cyclopentyloxybenzoyl chloride
Description
The compound 4-(Cyclopentyloxy)-3-ethoxybenzoyl chloride (CAS 1160249-46-6) is a substituted benzoyl chloride derivative with a molecular formula of C₁₄H₁₇ClO₃. Its structure features a benzoyl chloride core substituted with a cyclopentyloxy group at the para position (C4) and an ethoxy group at the meta position (C3) (Fig. 1). The InChI key (HWZJYJRYGDAKNY-UHFFFAOYSA-N) and SMILES notation (O=C(Cl)C1=CC=C(OC2CCCC2)C(OCC)=C1) confirm its stereochemical configuration. This compound is primarily utilized in organic synthesis as an acylating agent, enabling the introduction of the 4-(cyclopentyloxy)-3-ethoxybenzoyl moiety into target molecules, such as pharmaceuticals or agrochemical intermediates.
Properties
CAS No. |
63763-05-3 |
|---|---|
Molecular Formula |
C12H13ClO2 |
Molecular Weight |
224.68 g/mol |
IUPAC Name |
4-cyclopentyloxybenzoyl chloride |
InChI |
InChI=1S/C12H13ClO2/c13-12(14)9-5-7-11(8-6-9)15-10-3-1-2-4-10/h5-8,10H,1-4H2 |
InChI Key |
UNERQANHKKJITO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzoyl chloride derivatives are widely studied for their reactivity and applications. Below, 4-(Cyclopentyloxy)-3-ethoxybenzoyl chloride is compared to structurally analogous compounds, focusing on substituent effects, physicochemical properties, and reactivity.
Table 1: Structural and Property Comparison of Benzoyl Chloride Derivatives
Key Findings :
Substituent Effects :
- The cyclopentyloxy group in 4-(Cyclopentyloxy)-3-ethoxybenzoyl chloride introduces significant steric hindrance compared to smaller alkoxy groups (e.g., methoxy or ethoxy). This bulk reduces electrophilicity at the carbonyl carbon, slowing nucleophilic acyl substitution reactions.
- The 3-ethoxy group further modulates electronic effects, providing additional resonance stabilization to the aromatic ring, which may influence regioselectivity in subsequent reactions.
Reactivity: Mono-substituted analogs (e.g., 4-methoxybenzoyl chloride) exhibit higher reactivity due to minimal steric interference and strong electron-donating effects. Di-substituted derivatives like 4-(Cyclopentyloxy)-3-ethoxybenzoyl chloride are less reactive but offer selectivity in synthesizing sterically hindered esters or amides, which are valuable in drug design.
Solubility and Applications :
- The cyclopentyloxy group enhances hydrophobicity, making the compound less soluble in polar solvents compared to methoxy or ethoxy analogs. This property may favor its use in lipid-based formulations or polymer chemistry.
Research Implications
Comparative studies highlight the balance between electronic and steric effects in benzoyl chloride derivatives. While 4-(Cyclopentyloxy)-3-ethoxybenzoyl chloride sacrifices reactivity for steric control, its unique substitution pattern enables niche applications in medicinal chemistry, such as synthesizing protease inhibitors or kinase-targeting agents. Further research is needed to explore its catalytic behavior under varying conditions (e.g., Lewis acid catalysts) and its compatibility with bioorthogonal reactions.
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